5-Methyl-alpha-oxo-1H-indole-3-acetic Acid
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Overview
Description
5-Methyl-alpha-oxo-1H-indole-3-acetic Acid is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. This compound is a derivative of indole-3-acetic acid, a well-known plant hormone that plays a crucial role in plant growth and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-alpha-oxo-1H-indole-3-acetic Acid typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Another method involves the Knoevenagel condensation reaction, where indole-3-carbaldehyde reacts with active methylene compounds .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-alpha-oxo-1H-indole-3-acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
5-Methyl-alpha-oxo-1H-indole-3-acetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its role in plant growth regulation and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 5-Methyl-alpha-oxo-1H-indole-3-acetic Acid involves its interaction with specific molecular targets and pathways. In plants, it acts as a growth regulator by modulating the levels of auxins, which are essential for cell division and elongation. In biological systems, it can interact with various enzymes and receptors, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone with similar growth-regulating properties.
5-Methoxy-3-indoleacetic acid: Another indole derivative with distinct biological activities.
Uniqueness
5-Methyl-alpha-oxo-1H-indole-3-acetic Acid is unique due to its specific structural modifications, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(5-methyl-1H-indol-3-yl)-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)8(5-12-9)10(13)11(14)15/h2-5,12H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXFXAJIRXLHIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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